molecular formula C₁₉H₂₁N₅O₅S B1157154 3''-O-Tosyl Entecavir

3''-O-Tosyl Entecavir

カタログ番号: B1157154
分子量: 431.47
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3''-O-Tosyl Entecavir is a chemically modified derivative of Entecavir, a potent guanosine nucleoside analogue used as a first-line treatment for chronic hepatitis B virus (HBV) infection. The compound features a tosyl (p-toluenesulfonyl) group attached to the 3''-hydroxyl position of Entecavir’s cyclopentyl moiety (Figure 1). This modification serves as a protective group during synthetic processes, enabling selective functionalization of Entecavir for further chemical derivatization or prodrug development . While Entecavir itself is renowned for its high genetic barrier to resistance and potent HBV DNA suppression (mean reduction of 5.07 log₁₀ copies/mL after 12 weeks ), 3''-O-Tosyl Entecavir is primarily an intermediate in pharmaceutical synthesis rather than a therapeutic agent. Its structural uniqueness lies in the preservation of Entecavir’s core pharmacophore (1S,3R,4S enantiomer with a purine analogue heterocycle) while introducing steric and electronic effects via the tosyl group .

特性

分子式

C₁₉H₂₁N₅O₅S

分子量

431.47

同義語

2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(tosyloxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one

製品の起源

United States

類似化合物との比較

Dibenzyl Entecavir (3',5'-Di-O-Benzyl Entecavir)

  • Structural Features : Benzyl groups protect the 3' and 5' hydroxyl positions, unlike the single tosyl group in 3''-O-Tosyl Entecavir.
  • Synthetic Utility : Benzyl groups are commonly used for hydroxyl protection due to their stability under acidic conditions. In contrast, the tosyl group in 3''-O-Tosyl Entecavir facilitates nucleophilic substitution reactions, making it more reactive in downstream modifications .
  • Applications : Dibenzyl derivatives are intermediates in synthesizing Entecavir prodrugs, whereas 3''-O-Tosyl Entecavir is tailored for regioselective functionalization .

6''-Fluorinated Entecavir Analogues

  • Structural Features : Fluorine atoms replace hydrogen at the 6'' position, enhancing metabolic stability and binding affinity.
  • Antiviral Activity : The (Z)-6''-fluoro derivative exhibits a selectivity index (SI) >23 × 10³, surpassing Entecavir’s SI (21 × 10³) while eliminating cytotoxicity at concentrations up to 100 μM .
  • Advantage Over Tosyl Derivative : Unlike 3''-O-Tosyl Entecavir, fluorinated analogues retain therapeutic activity, demonstrating improved safety and efficacy profiles .

Entecavir vs. Nucleoside/Nucleotide Analogues

Parameter Entecavir Lamivudine Tenofovir Adefovir
HBV DNA Reduction 6.97 log₁₀ copies/mL (24 weeks) 4.30 log₁₀ copies/mL Comparable to Entecavir 4.84 log₁₀ copies/mL (24 weeks)
ALT Normalization 68–78% (1 year) 60–70% Similar to Entecavir 47–54%
Resistance Rate <1% (5 years) 70% (5 years) 0% (8 years) 29% (5 years)
Cost per Dose $0.50–$1.00 (generic) $0.30–$0.70 $0.80–$1.20 $0.60–$1.00

Key Findings :

  • Entecavir and Tenofovir demonstrate equivalent two-year efficacy in HBV DNA suppression (mean reduction: 6.97 vs. 6.93 log₁₀ copies/mL) and ALT normalization (78% vs. 75%) .
  • Entecavir’s resistance profile is superior to Lamivudine and Adefovir, making it preferable for long-term therapy .

Q & A

(Basic) What analytical methods are recommended for characterizing 3''-O-Tosyl Entecavir in preclinical formulations?

High-performance liquid chromatography (HPLC) is a validated method for quantifying entecavir derivatives, offering linearity in the range of 5–100 μg/mL (R² = 0.9999) and high accuracy . For 3''-O-Tosyl Entecavir, reverse-phase HPLC with UV detection can separate the compound from synthetic byproducts, with mobile phase optimization critical for resolving structurally similar impurities. Stability-indicating assays under varying pH and temperature conditions should also be incorporated to assess degradation profiles .

(Advanced) How can pharmacokinetic (PK) modeling predict serum concentration dynamics of 3''-O-Tosyl Entecavir in renal-impaired patients?

PK models should integrate entecavir’s renal clearance mechanism, where ~70% bioavailability and a 15-hour half-life for the active triphosphate form are key parameters . For 3''-O-Tosyl derivatives, adjust models to account for altered solubility (e.g., reduced water solubility due to the tosyl group) and potential delayed hydrolysis in vivo. Population PK approaches can stratify patients by glomerular filtration rate (GFR) to simulate dose adjustments, leveraging prior data showing renal insufficiency reduces entecavir clearance by 50–60% .

(Basic) What in vitro models evaluate the antiviral efficacy of 3''-O-Tosyl Entecavir derivatives?

HepG2.2.15 cells, which stably replicate HBV, are standard for assessing EC₅₀ values. Entecavir’s EC₅₀ in this model is 3.75 nM , and 3''-O-Tosyl derivatives should be tested under identical conditions. Cytotoxicity assays (e.g., CD₅₀ determination in HepG2 cells) are critical to calculate selectivity indices (>8,000 for entecavir) and confirm that modifications do not enhance off-target effects .

(Advanced) What experimental designs optimize resistance profiling of 3''-O-Tosyl Entecavir in long-term therapy?

Longitudinal studies should combine serial HBV DNA sequencing (Sanger or next-generation sequencing) with phenotypic resistance assays. Design cohorts to include patients with high baseline viral loads (>2,000 IU/mL) and monitor for mutations in HBV reverse transcriptase domains (e.g., rtL180M, rtM204V/I) linked to entecavir resistance . Compare resistance rates against historical data (1.2% resistance at 5 years for entecavir) and use time-to-event analysis to identify risk factors like suboptimal serum concentrations .

(Basic) How does the tosyl group alter Entecavir’s physicochemical properties?

The tosyl moiety increases lipophilicity, raising the oil-water partition coefficient (logP) and reducing aqueous solubility. Preformulation studies show entecavir is slightly soluble in water, and derivatization may require solubilization strategies (e.g., co-solvents or micellar systems) for in vivo delivery . pH-dependent stability assays are essential, as the tosyl group may introduce hydrolysis susceptibility in acidic environments.

(Advanced) What statistical methods resolve contradictions in correlating 3''-O-Tosyl Entecavir exposure with virological response?

Multivariate regression models should adjust for confounders like baseline viral load, adherence rates, and comorbidities (e.g., hepatic steatosis ). For heterogeneous populations, stratified analysis or mixed-effects models account for subgroup variability. In studies with conflicting results, meta-regression can identify modifiers such as dosing schedules or assay sensitivity thresholds .

(Basic) What stability protocols are critical for 3''-O-Tosyl Entecavir in formulation development?

Conduct accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) with HPLC monitoring. Assess hydrolysis rates at pH 1–8 to simulate gastrointestinal conditions . For solid-state stability, use differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to detect polymorphic transitions.

(Advanced) How can base-editing technologies complement 3''-O-Tosyl Entecavir in HBV cure strategies?

Preclinical models show base editing reduces HBV cccDNA by >2 log10 IU/mL and sustains viral suppression post-treatment, unlike entecavir’s transient effect . Combinatorial studies could pair 3''-O-Tosyl Entecavir with LNP-delivered base editors to simultaneously inhibit replication and disrupt viral DNA. Monitor off-target edits using whole-genome sequencing and compare efficacy in nucleoside-naive vs. treatment-experienced HBV models.

(Basic) Which chromatographic techniques resolve 3''-O-Tosyl Entecavir from reaction byproducts?

Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) achieves baseline separation. For complex mixtures, UPLC-MS/MS provides higher resolution and mass confirmation. Validate methods per ICH Q2(R1) guidelines, including specificity, precision, and robustness .

(Advanced) What methodological challenges arise in linking 3''-O-Tosyl Entecavir exposure to histological liver improvement?

Liver biopsy analysis requires blinded histopathological scoring (e.g., Ishak fibrosis staging) and correlation with PK data. Challenges include sampling variability and temporal discordance between viral suppression and tissue repair. Use longitudinal designs with paired biopsies at baseline and 48–96 weeks, adjusting for confounding therapies (e.g., immunomodulators) . Machine learning models can integrate multi-omics data (e.g., serum biomarkers, transcriptomics) to predict histological outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。